molecular formula C7H9FN2 B1339234 (4-Fluorobenzyl)hydrazine CAS No. 699-05-8

(4-Fluorobenzyl)hydrazine

Cat. No. B1339234
CAS RN: 699-05-8
M. Wt: 140.16 g/mol
InChI Key: YMMCBGIHBVKZGD-UHFFFAOYSA-N
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Description

“(4-Fluorobenzyl)hydrazine” is a chemical compound with the empirical formula C7H10ClFN2 and a molecular weight of 176.62 . It is used as a potassium channel blocking agent and in the synthesis of new tris-iron (III) chelates of 3-hydroxy-4-pyridinone ligands .


Synthesis Analysis

The synthesis of “(4-Fluorobenzyl)hydrazine” involves the reaction of N-(4-fluorobenzyl)phthalimide with 80% hydrazine hydrate solution in absolute ethanol .


Molecular Structure Analysis

The molecular structure of “(4-Fluorobenzyl)hydrazine” consists of a fluorobenzyl group attached to a hydrazine group .


Chemical Reactions Analysis

“(4-Fluorobenzyl)hydrazine” can undergo various chemical reactions. For instance, it can react with the α- and γ-carboxyl groups of folic acid to yield 18F-labeled folate .

Scientific Research Applications

Fluorescent Probes in Biological and Environmental Systems

A novel fluorescent probe, Naphsulf-O, was developed for the detection of hydrazine. This probe, which uses 4-nitrobenzene as a fluorescence quenching moiety, offers high sensitivity and selectivity for hydrazine in aqueous solutions. It has been successfully applied in imaging hydrazine in living cells, demonstrating its importance in both environmental and biological systems (Chen et al., 2017).

Hydrazine Detection in Various Applications

A ratiometric fluorescent probe based on dicyanoisophorone and 4-bromobutyryl moiety, named DDPB, was developed for detecting hydrazine. DDPB, with its low cytotoxicity and large Stokes shift, can quantitatively determine hydrazine in environmental water systems and is suitable for fluorescence imaging in biological samples like HeLa cells and zebrafish (Zhu et al., 2019).

Development of New Sensing Moieties

A new fluorescent probe with an ortho-methoxy-methyl-ether (o-OMOM) incorporated electron donor was developed for hydrazine sensing. This probe demonstrates high selectivity and sensitivity and has been successfully used in applications like soil analysis and two-photon tissue imaging (Jung et al., 2019).

Synthesis and Application in Medicinal Chemistry

A new synthesis method for fluorinated pyrazoles, which are significant in medicinal chemistry, was developed. This method involves treating benzoylfluoroacetonitrile with hydrazine, leading to the formation of new fluoropyrazoles (Surmont, Verniest, & De Kimpe, 2010).

Apoptosis-Promoting Effects in Cancer Research

Novel pyrazole with benzo[d]thiazoles containing hydrazinecarboximidamide substituent were synthesized and evaluated for their cytotoxicity and apoptotic activity against various cancer cell lines. One of the compounds showed potent cytostatic activity, suggesting potential for cancer treatment (Liu et al., 2019).

Safety And Hazards

“(4-Fluorobenzyl)hydrazine” is classified as Acute Tox. 4 Oral, indicating that it is harmful if swallowed . It is recommended to avoid breathing its dust, fume, gas, mist, or vapors, and to use personal protective equipment when handling it .

properties

IUPAC Name

(4-fluorophenyl)methylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2/c8-7-3-1-6(2-4-7)5-10-9/h1-4,10H,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMMCBGIHBVKZGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10569375
Record name [(4-Fluorophenyl)methyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10569375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Fluorobenzyl)hydrazine

CAS RN

699-05-8
Record name [(4-Fluorophenyl)methyl]hydrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=699-05-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [(4-Fluorophenyl)methyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10569375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
JT Gerig, SJ Hammond - Journal of the American Chemical …, 1984 - ACS Publications
A2-Acetyl-7V1-(4-fluorobenzyl) carbazoyl-«-chymotrypsin is a catalytically inactive protein which shouldclosely resemble the acylated enzyme intermediate formed during reaction of …
Number of citations: 23 pubs.acs.org
J Meng, PP Kung - Tetrahedron Letters, 2009 - Elsevier
A robust, regioselective synthesis of 3-amino-1,2,4-triazoles is described. This reaction employs a key intermediate 2, which is coupled to carboxylic acids in good yields to afford …
Number of citations: 22 www.sciencedirect.com
J Ou, X Zhu, L Wang, C Xu, F Liu, L Ren… - Journal of agricultural …, 2012 - ACS Publications
The discovery of new safe and effective pesticides is one of the main means of providing eco-friendly agricultural agents for modern crop protection. To identify new biological molecules …
Number of citations: 30 pubs.acs.org
Z Wang, M Wang, X Yao, Y Li, J Tan, L Wang… - European journal of …, 2012 - Elsevier
A series of pyridazines were prepared and evaluated for their anti-HIV activity. The new synthetic route involving a novel rearrangement reaction provided a practical method for the …
Number of citations: 40 www.sciencedirect.com
C Tresse, R Radigue, RG Von Borowski… - Bioorganic & medicinal …, 2019 - Elsevier
… The heterocyclic core was generated via one-pot, two-step synthesis starting with commercially available 4-fluorobenzyl hydrazine, first adding ethyl oxalyl chloride, then tosyl chloride. …
Number of citations: 27 www.sciencedirect.com
LM Potikha, VS Brovarets, VV Zhirnov - Chemical Data Collections, 2022 - Elsevier
Anticancer activity of a series of difunctional substituted 1,2-dihydrophthalazines has been studied within the international scientific program “NCI-60 Human Tumor Cell Lines Screen”. …
Number of citations: 2 www.sciencedirect.com
PK Choubey, A Tripathi, MK Tripathi, A Seth… - Bioorganic …, 2021 - Elsevier
Novel N-Benzylpyrrolidine hybrids were designed, synthesized, and tested against multiple in-vitro and in-vivo parameters. Among all the synthesized molecules, 8f and 12f showed …
Number of citations: 25 www.sciencedirect.com
A Rasool, Z Batool, M Khan, SA Halim, Z Shafiq… - Scientific Reports, 2022 - nature.com
Here, we report the synthesis, carbonic anhydrase-II (CA-II) inhibition and structure–activity relationship studies of cinnamaldehyde-clubbed thiosemicarbazones derivatives. The …
Number of citations: 4 www.nature.com
M Ishaq, P Taslimi, Z Shafiq, S Khan, RE Salmas… - Bioorganic …, 2020 - Elsevier
In recent decade, the entrance of α-N-heterocyclic thiosemicarbazones derivates (Triapne, COTI-2 and DpC) in clinical trials for cancer and HIV-1 has vastly increased the interests of …
Number of citations: 32 www.sciencedirect.com
X Wang, J Jin - 2019 - scholar.archive.org
Through iron photocatalysis, a mild and effective protocol for the decarboxylative C–C and C–N bond formation has been achieved. The carboxylic acids readily underwent radical …
Number of citations: 0 scholar.archive.org

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